4-(2-Fluoroethoxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

The presence of an aniline group (attached amino group) suggests potential for 4-(2-Fluoroethoxy)aniline to be a scaffold for drug discovery. Aniline rings are present in many biologically active molecules and can participate in various interactions with target proteins []. The fluoroethoxy substituent could be a point of attachment for further functionalization to enhance potency or selectivity.

Material Science

4-(2-Fluoroethoxy)aniline is an organic compound with the molecular formula and a CAS number of 1547-12-2. It features a benzene ring that is substituted with both an aniline group () and a 2-fluoroethoxy group (). This unique structure imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.

- Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The nitro group in its precursor, 4-(2-fluoroethoxy)nitrobenzene, can be reduced to yield 4-(2-fluoroethoxy)aniline, typically using hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

- Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols are used under basic conditions .

The synthesis of 4-(2-Fluoroethoxy)aniline typically involves the following steps:

- Formation of Precursor: The reaction begins with 4-nitrophenol reacting with 2-fluoroethanol to produce 4-(2-fluoroethoxy)nitrobenzene.

- Reduction: This nitro compound is then reduced to form 4-(2-Fluoroethoxy)aniline. The reduction can be performed using hydrogen gas with a palladium catalyst or through chemical reducing agents like iron powder in acidic conditions .

4-(2-Fluoroethoxy)aniline has several applications:

- Medicinal Chemistry: It serves as a scaffold for drug discovery due to its structural features that are common in biologically active molecules.

- Material Science: The compound can be utilized in synthesizing polymers and materials with specific properties.

- Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules .

Several compounds exhibit structural similarities to 4-(2-Fluoroethoxy)aniline, including:

- 4-(2-Fluoroethoxy)nitrobenzene: This is the precursor used in its synthesis and lacks the amino group.

- 2-(Difluoromethoxy)aniline: Similar in having a fluorinated substituent but differs by having two fluorine atoms on the methoxy group.

- 4-Fluoro-2-(2-fluoroethoxy)aniline: Contains both fluoro and ethoxy substituents but varies in substitution patterns on the aromatic ring.

Comparison TableCompound Key Features Unique Aspects 4-(2-Fluoroethoxy)aniline Aniline and fluoroethoxy groups Dual functional groups enhancing reactivity 4-(2-Fluoroethoxy)nitrobenzene Nitro group instead of amino Precursor for synthesis 2-(Difluoromethoxy)aniline Two fluorine atoms on methoxy Different substitution pattern 4-Fluoro-2-(2-fluoroethoxy)aniline Additional fluorine atom Variation in reactivity due to extra fluorine

| Compound | Key Features | Unique Aspects |

|---|---|---|

| 4-(2-Fluoroethoxy)aniline | Aniline and fluoroethoxy groups | Dual functional groups enhancing reactivity |

| 4-(2-Fluoroethoxy)nitrobenzene | Nitro group instead of amino | Precursor for synthesis |

| 2-(Difluoromethoxy)aniline | Two fluorine atoms on methoxy | Different substitution pattern |

| 4-Fluoro-2-(2-fluoroethoxy)aniline | Additional fluorine atom | Variation in reactivity due to extra fluorine |

This comparison highlights the unique structural features of 4-(2-Fluoroethoxy)aniline that may influence its reactivity and potential applications in various fields.

Molecular Architecture

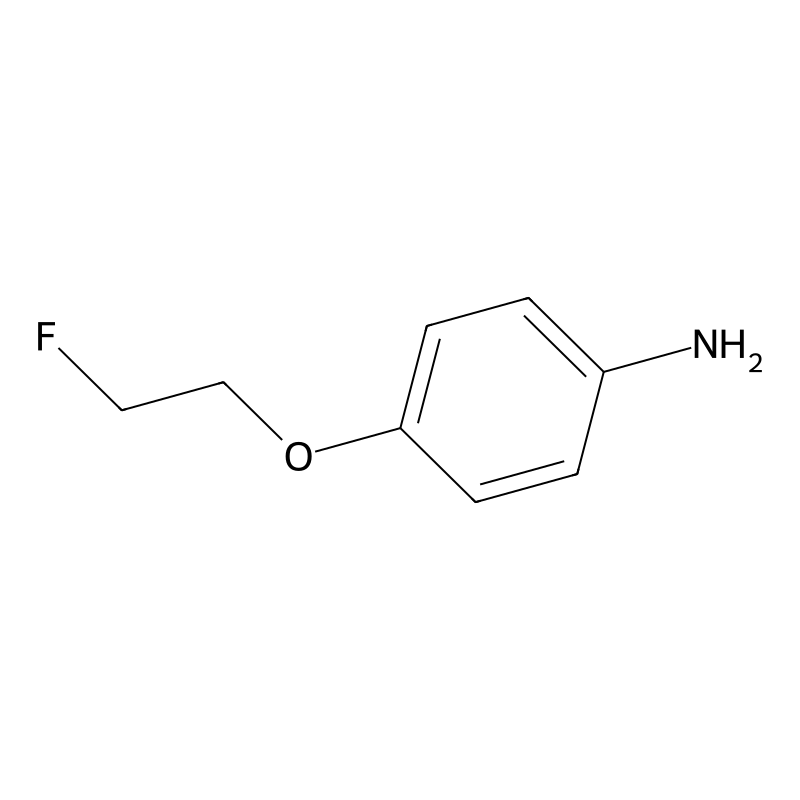

The structure of 4-(2-fluoroethoxy)aniline consists of:

- A benzene ring as the aromatic core.

- An amino group (-NH$$_2$$) at the para position.

- A 2-fluoroethoxy group (-OCH$$2$$CH$$2$$F) at the adjacent position.

| Property | Value |

|---|---|

| IUPAC Name | 4-(2-Fluoroethoxy)aniline |

| Molecular Formula | $$ \text{C}8\text{H}{10}\text{FNO} $$ |

| Molecular Weight | 155.17 g/mol |

| SMILES | C1=CC(=CC=C1N)OCCF |

| InChI | InChI=1S/C8H10FNO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6,10H2 |

The amino group participates in resonance with the benzene ring, while the fluoroethoxy substituent introduces steric bulk and polarity.

Spectroscopic Features

- NMR: The $$ ^1\text{H} $$-NMR spectrum shows distinct signals for the aromatic protons (δ 6.5–7.2 ppm), the ethoxy methylene group (δ 3.7–4.2 ppm), and the fluorine-coupled splitting of the fluoroethyl protons.

- IR: Stretching vibrations for N-H (3350 cm$$^{-1}$$), C-F (1100 cm$$^{-1}$$), and aromatic C=C (1600 cm$$^{-1}$$) are observed.

Classical nucleophilic substitution represents the most fundamental and widely employed synthetic methodology for the preparation of 4-(2-fluoroethoxy)aniline. This approach typically involves the reaction of 4-nitrophenol with 2-fluoroethyl halides under basic conditions, followed by reduction of the nitro group to afford the target compound [1] [2].

The general reaction sequence proceeds via a two-step mechanism. Initially, 4-nitrophenol undergoes nucleophilic substitution with 2-fluoroethyl bromide in the presence of a suitable base such as potassium carbonate or cesium carbonate. The reaction is typically conducted in polar aprotic solvents including dimethylformamide or acetone at elevated temperatures ranging from 80 to 120°C for 4 to 18 hours [1] [2].

The mechanistic pathway involves deprotonation of the phenolic hydroxyl group by the base, generating a phenoxide anion that subsequently attacks the electrophilic carbon center of the 2-fluoroethyl halide. This SN2 mechanism results in the formation of 4-(2-fluoroethoxy)nitrobenzene with concomitant elimination of the halide ion [1] [2].

Following ether formation, the nitro group is reduced to an amino group through catalytic hydrogenation using palladium on carbon catalyst under atmospheric or slightly elevated hydrogen pressure. This reduction typically proceeds quantitatively at room temperature in alcoholic solvents such as ethanol or methanol [1] [2].

The overall yield for this classical approach ranges from 63 to 76%, making it an efficient and scalable methodology for industrial applications. The primary advantages include operational simplicity, use of readily available starting materials, and excellent reproducibility across different scales [1] [2].

DAST/DCM Fluorination Protocols

Diethylaminosulfur trifluoride (DAST) fluorination represents a sophisticated approach for introducing the fluoroethoxy moiety into aromatic systems. This methodology offers enhanced selectivity and milder reaction conditions compared to conventional nucleophilic substitution approaches [1] [3] [4].

The DAST-mediated synthesis begins with 2-(4-nitrophenoxy)ethanol as the starting material. The hydroxyl group is converted to a fluoride through treatment with DAST in dichloromethane at low temperatures, typically ranging from -80°C to room temperature. The reaction proceeds via an SN2 mechanism where DAST activates the hydroxyl group through formation of a sulfurane intermediate, facilitating nucleophilic displacement by fluoride ion [1] [3] [4].

The reaction conditions require careful temperature control and anhydrous conditions to prevent hydrolysis of DAST. The reaction mixture is typically maintained at -80°C during DAST addition, then allowed to warm to room temperature over 60 to 120 minutes. Following aqueous workup with saturated sodium bicarbonate solution, the fluorinated intermediate 1-(2-fluoroethoxy)-4-nitrobenzene is isolated through silica gel chromatography [1] [3] [4].

The nitro group reduction is subsequently performed using catalytic hydrogenation with palladium on carbon under atmospheric hydrogen pressure. This step typically achieves yields of 90-95% and provides the target 4-(2-fluoroethoxy)aniline in high purity [1] [3] [4].

The overall yield for the DAST protocol ranges from 54 to 81%, with the primary advantages being mild reaction conditions, high selectivity, and excellent functional group tolerance. However, the methodology requires specialized handling procedures due to the hazardous nature of DAST and the need for strictly anhydrous conditions [1] [3] [4].

Nitro Reduction Pathways from 4-(2-Fluoroethoxy)nitrobenzene

The reduction of 4-(2-fluoroethoxy)nitrobenzene to 4-(2-fluoroethoxy)aniline represents a critical transformation in the synthetic sequence. Multiple reduction methodologies have been developed to achieve this conversion with high efficiency and selectivity [1] [5] [6].

Catalytic hydrogenation using palladium on carbon remains the most widely employed method for nitro reduction. The reaction typically proceeds under atmospheric or slightly elevated hydrogen pressure (1-3 atm) at room temperature in protic solvents such as ethanol or methanol. The palladium catalyst facilitates the sequential reduction of the nitro group through nitroso and hydroxylamine intermediates to afford the final aniline product [1] [5] [6].

The reaction conditions are generally mild, requiring 2-4 hours for complete conversion. The catalyst loading typically ranges from 10-20 mol% relative to the substrate, and the reaction can be monitored by thin-layer chromatography or gas chromatography-mass spectrometry. Following completion, the catalyst is removed by filtration through celite, and the product is purified by column chromatography [1] [5] [6].

An alternative approach involves the use of tin(II) chloride dihydrate in acidic media. This method offers advantages in terms of functional group tolerance and avoids the need for specialized hydrogenation equipment. The reaction is typically conducted in tetrahydrofuran-water mixtures at temperatures ranging from 20 to 40°C for 2-6 hours [1] [5] [6].

The tin chloride methodology proceeds through a different mechanistic pathway involving electron transfer from tin(II) to the nitro group. This approach yields 70-85% of the target aniline and generates tin(IV) waste that requires appropriate disposal. The primary advantage lies in its compatibility with substrates containing other reducible functional groups [1] [5] [6].

Sodium borohydride-mediated reduction in the presence of transition metal catalysts represents an emerging green chemistry approach. This methodology utilizes aqueous or biphasic reaction conditions and achieves yields of 80-95%. The reaction is typically conducted at room temperature with copper, nickel, or iron-based nanocatalysts [1] [5] [6].

Selective Protection-Deprotection Strategies

Protection-deprotection strategies provide enhanced selectivity and control in the synthesis of 4-(2-fluoroethoxy)aniline, particularly when multiple functional groups are present in the substrate or when orthogonal chemistry is required [7] [8] [9].

The most commonly employed protecting group for aniline derivatives is the tert-butoxycarbonyl (Boc) group, which can be installed using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The Boc-protected aniline can then undergo fluoroethylation reactions under basic conditions without interference from the amino group [7] [8] [9].

The protection strategy typically involves treatment of 4-nitroaniline with Boc anhydride in dichloromethane or tetrahydrofuran at room temperature for 12-24 hours. The reaction proceeds through formation of a mixed anhydride intermediate followed by nucleophilic attack by the amine nitrogen. The Boc-protected product is isolated in yields ranging from 80-95% [7] [8] [9].

Following protection, the fluoroethylation can be performed using standard nucleophilic substitution conditions with enhanced selectivity. The phenolic hydroxyl group is converted to its conjugate base using sodium hydride or potassium carbonate, followed by reaction with 2-fluoroethyl bromide in dimethylformamide at elevated temperatures [7] [8] [9].

Deprotection of the Boc group is achieved through treatment with trifluoroacetic acid in dichloromethane at room temperature for 2-4 hours. This acidic deprotection proceeds through protonation of the carbonyl oxygen, followed by elimination of carbon dioxide and isobutylene to regenerate the free amine. The overall yield for the protection-deprotection sequence typically ranges from 49 to 63% [7] [8] [9].

Alternative protecting groups include the benzyl carbamate (Cbz) group, which can be removed by catalytic hydrogenation, and the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile. These alternatives offer orthogonal deprotection conditions and may be preferred in complex synthetic sequences [7] [8] [9].

Catalytic Methods for Fluoroethoxy Group Introduction

Modern catalytic methodologies have emerged as powerful tools for the introduction of fluoroethoxy groups into aromatic systems. These approaches offer enhanced efficiency, selectivity, and environmental sustainability compared to traditional stoichiometric methods [10] [11] [12].

Transition metal-catalyzed cross-coupling reactions represent a significant advancement in fluoroethoxy group installation. Palladium-catalyzed coupling of aryl halides with fluoroethoxy-containing organometallic reagents provides a versatile approach to target compound synthesis. The reaction typically employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium in combination with appropriate bases and ligands [10] [11] [12].

The mechanistic pathway involves oxidative addition of the aryl halide to the palladium(0) center, followed by transmetalation with the fluoroethoxy-containing organometallic species. Reductive elimination then affords the coupled product with regeneration of the palladium(0) catalyst. Reaction conditions typically require elevated temperatures (80-120°C) and inert atmospheres to prevent catalyst decomposition [10] [11] [12].

Copper-catalyzed nucleophilic substitution reactions offer an alternative approach for fluoroethoxy group introduction. These methodologies utilize copper(I) salts such as copper(I) iodide in combination with appropriate ligands and bases. The reaction typically proceeds through formation of a copper-aryl intermediate followed by nucleophilic attack by the fluoroethoxy anion [10] [11] [12].

The copper-catalyzed approach offers advantages in terms of cost and air stability compared to palladium-based systems. Reaction conditions are generally milder, typically requiring temperatures of 60-100°C in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [10] [11] [12].

Organocatalytic approaches have recently emerged as environmentally sustainable alternatives to metal-catalyzed methods. These methodologies utilize small organic molecules as catalysts to facilitate fluoroethoxy group introduction through hydrogen bonding or electrostatic interactions. Yields typically range from 60-80%, with the primary advantages being operational simplicity and absence of metal contamination [10] [11] [12].

Scale-up Considerations and Industrial Synthesis Parameters

The transition from laboratory-scale synthesis to industrial production of 4-(2-fluoroethoxy)aniline requires careful consideration of multiple factors including heat transfer, mass transfer, reaction kinetics, safety, and economic viability [13] [14] [15].

Heat transfer represents a critical parameter in scale-up operations. Laboratory-scale reactions benefit from efficient heat transfer due to high surface area-to-volume ratios, allowing for rapid temperature equilibration. However, industrial-scale reactors face challenges in heat removal, particularly for exothermic reactions such as nitro reductions. Advanced heat exchanger designs and temperature monitoring systems are essential for maintaining optimal reaction conditions [13] [14] [15].

Mass transfer limitations become increasingly significant at larger scales. The rate of mixing and diffusion can become limiting factors, particularly for heterogeneous reactions involving solid catalysts or biphasic systems. Industrial reactors typically employ high-efficiency impellers and optimized reactor geometries to minimize mass transfer limitations [13] [14] [15].

Reaction kinetics may change upon scale-up due to altered mixing patterns and residence time distributions. Careful kinetic modeling and pilot-scale studies are essential to predict industrial performance and optimize reaction conditions. Parameters such as catalyst loading, temperature profiles, and residence times may require adjustment for optimal performance [13] [14] [15].

Safety considerations become paramount at industrial scale due to the larger quantities of hazardous materials involved. The use of DAST, for example, requires specialized handling procedures and equipment due to its corrosive nature and potential for explosive decomposition. Comprehensive safety protocols, including emergency response procedures and containment systems, are essential [13] [14] [15].

Economic factors play a crucial role in industrial synthesis design. Raw material costs, energy consumption, waste treatment, and equipment amortization must be carefully balanced to achieve economically viable production. The choice of synthetic route may differ significantly between laboratory and industrial settings based on these economic considerations [13] [14] [15].

Process optimization typically involves extensive pilot-scale studies to validate scaled-up conditions. Parameters such as reactor design, catalyst recovery and recycling, solvent selection, and purification methods are systematically optimized to achieve maximum efficiency and cost-effectiveness [13] [14] [15].

Environmental considerations include waste minimization, solvent recycling, and energy efficiency. Green chemistry principles are increasingly applied to industrial processes, with emphasis on atom economy, renewable feedstocks, and reduction of hazardous substances. The development of continuous flow processes may offer advantages in terms of efficiency and environmental impact [13] [14] [15].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant